Structural Differentiation: 3,7-Dimethyl Core vs. 7-Methyl-Only and 4-Phenylbutanamide Analogs
The target compound is distinguishable from its closest cataloged analogs by two key structural features. First, it possesses methyl groups at both the 3- and 7-positions of the thiazolo[3,2-a]pyrimidine core, whereas N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide lacks the 3-methyl substituent. Second, the phenyl group on the butanamide chain is attached at the 2-position (alpha to the carbonyl), unlike N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide where the phenyl is at the terminal 4-position. These structural differences are expected to influence both physicochemical properties (e.g., lipophilicity, solubility) and target binding conformations . In the related mGlu2 antagonist SAR series, a single methyl group shift on the thiazolopyrimidine core was sufficient to alter receptor binding affinity by more than 10-fold [1].
| Evidence Dimension | Structural identity and molecular formula |
|---|---|
| Target Compound Data | C18H19N3O2S (MW 341.43); 3,7-dimethyl substitution + 2-phenylbutanamide |
| Comparator Or Baseline | N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide (C17H17N3O2S, MW 327.40); N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-phenylbutanamide (C18H19N3O2S, MW 341.43) |
| Quantified Difference | MW difference: +14.03 Da vs. 7-methyl analog; identical MW but positional isomer vs. 4-phenylbutanamide |
| Conditions | Structural comparison based on chemical formulae and connectivity; no biological assay context available for direct potency comparison |
Why This Matters
Without identical molecular structure, bioactivity, solubility, and metabolic stability cannot be assumed equivalent, making compound-specific procurement essential for reproducible research.
- [1] J. Wichmann, G. Adam, S. Kolczewski, V. Mutel, T. Woltering. Structure-activity relationships of substituted 5H-thiazolo[3,2-a]pyrimidines as group 2 metabotropic glutamate receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 1999, 9(11), 1573–1576. View Source
